Z-Ala-gly-gly-OH
Overview
Description
Z-Ala-gly-gly-OH: is a tripeptide composed of three amino acids: alanine, glycine, and glycine. The “Z” in its name refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus of the peptide. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Mechanism of Action
Target of Action
Z-Ala-Gly-Gly-OH, also known as N-benzyloxycarbonylglycine , is primarily used in the synthesis of peptides . Its primary targets are the amino acids that it interacts with during peptide synthesis .
Mode of Action
This compound acts as a building block in peptide synthesis . It interacts with its targets (amino acids) to form peptide bonds, resulting in the creation of peptides . The compound is used to protect certain amino and carboxyl groups during the synthesis of a peptide . It is involved in the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .
Biochemical Pathways
The primary biochemical pathway that this compound is involved in is peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for creating peptides from amino acids . The downstream effects of this process include the creation of complex proteins, which are vital for numerous biological functions.
Result of Action
The primary result of this compound’s action is the formation of peptide bonds, leading to the creation of peptides . These peptides can then be used in various biological processes, depending on their specific amino acid sequences.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can impact the formation of peptide bonds . Additionally, the presence of other amino acids can influence the selectivity and efficiency of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-gly-gly-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid resin support. The process begins with the attachment of the first amino acid to the resin, followed by sequential addition of protected amino acids. The benzyloxycarbonyl (Cbz) group is used to protect the amino group of alanine during the synthesis. The coupling reactions are facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or Oxyma .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS using automated peptide synthesizers. These machines can efficiently handle the repetitive cycles of deprotection, washing, and coupling required for peptide assembly. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Z-Ala-gly-gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be cleaved by hydrolytic enzymes or acidic/basic conditions.
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The benzyloxycarbonyl (Cbz) group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Hydrogenation with palladium on carbon (Pd/C).
Major Products
Hydrolysis: Free amino acids (alanine and glycine).
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected peptides
Scientific Research Applications
Z-Ala-gly-gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.
Medicine: Investigated for its potential use in developing peptide-based therapeutics and diagnostic agents.
Industry: Utilized in the production of peptide-based materials and as a building block for more complex peptides
Comparison with Similar Compounds
Similar Compounds
Z-Gly-gly-OH: A dipeptide with similar properties but lacking the alanine residue.
Z-Ala-Ala-OH: A tripeptide with two alanine residues instead of glycine.
Z-Gly-Ala-OH: A tripeptide with glycine and alanine in different positions
Uniqueness
Z-Ala-gly-gly-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of the benzyloxycarbonyl (Cbz) group provides stability and protection during synthesis, making it a valuable tool in peptide research and development .
Properties
IUPAC Name |
2-[[2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-10(14(22)17-7-12(19)16-8-13(20)21)18-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,22)(H,18,23)(H,20,21)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHLKIJOZDQOI-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218233 | |
Record name | Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21929-69-1 | |
Record name | Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21929-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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